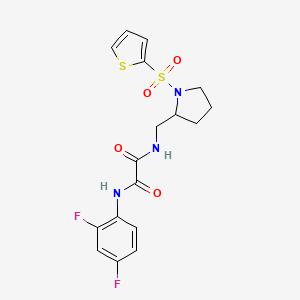

N1-(2,4-difluorophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,4-difluorophenyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O4S2/c18-11-5-6-14(13(19)9-11)21-17(24)16(23)20-10-12-3-1-7-22(12)28(25,26)15-4-2-8-27-15/h2,4-6,8-9,12H,1,3,7,10H2,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQLZFJZFVZOKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,4-difluorophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic organic compound categorized under oxalamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic uses, and relevant research findings.

The compound's molecular formula is , with a molecular weight of 457.5 g/mol. Its structure incorporates a difluorophenyl moiety and a pyrrolidine unit with a thiophenesulfonyl group, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H21F2N3O4S2 |

| Molecular Weight | 457.5 g/mol |

| CAS Number | 898425-66-6 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity, which can lead to increased potency and selectivity in biological systems.

Interaction with Biological Targets

Research indicates that this compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways. The oxalamide functional group can facilitate hydrogen bonding with target proteins, enhancing interaction specificity.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

- Antitumor Activity : Preliminary studies suggest that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through the modulation of signaling pathways related to cell survival.

- Enzyme Inhibition : In vitro assays indicate that this compound can inhibit specific enzymes like proteases and kinases, which are crucial in cancer progression and inflammation.

- Neuroprotective Effects : Some studies have suggested potential neuroprotective properties, possibly through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.

Case Study 1: Anticancer Potential

In a study conducted on human breast cancer cell lines, this compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range. The study indicated that the compound induced apoptosis via the intrinsic pathway, leading to increased levels of pro-apoptotic proteins.

Case Study 2: Enzyme Modulation

A recent investigation into enzyme inhibition revealed that this compound effectively inhibited serine proteases involved in inflammatory processes. The inhibition was dose-dependent, suggesting potential therapeutic applications in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Group Analysis

The target compound shares its oxalamide core with multiple analogs but differs in substituents, which critically influence its physicochemical and biological properties. Key comparisons include:

Metabolic and Toxicological Profiles

- Metabolism: S336 and its analogs undergo rapid hepatic metabolism without amide bond hydrolysis, reducing toxicity risks .

- Toxicity: S336 has a high margin of safety (>33 million) between exposure levels (0.0002–0.003 μg/kg bw/day) and NOELs . Antiviral oxalamides, however, may exhibit higher toxicity due to their pharmacodynamic targets, necessitating rigorous preclinical evaluation .

Research Findings and Regulatory Status

- Flavoring Oxalamides: S336 is globally approved (FEMA 4233) and used commercially to replace monosodium glutamate (MSG). Its safety is validated by EFSA and JECFA .

Tables

Table 1: Key Structural Features of Oxalamides

| Compound | N1 Substituent | N2 Substituent | Notable Groups | Application |

|---|---|---|---|---|

| Target Compound | 2,4-Difluorophenyl | (1-(Thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl | Thiophen-2-ylsulfonyl | Hypothesized antiviral |

| S336 | 2,4-Dimethoxybenzyl | 2-(Pyridin-2-yl)ethyl | Dimethoxybenzyl | Umami flavoring |

| Compound 21 | 2,4-Difluorophenyl | (Piperidin-2-yl)(5-(hydroxymethyl)thiazolyl)methyl | Thiazolyl, hydroxymethyl | HIV entry inhibition |

Table 2: Toxicological and Regulatory Data

| Compound | NOEL (mg/kg bw/day) | Regulatory Status | Exposure Level (μg/kg bw/day) |

|---|---|---|---|

| S336 | 100 | Approved (FEMA 4233) | 0.0002–0.003 |

| Compound 21 | Not reported | Experimental | N/A |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the oxalamide core in this compound?

- Methodological Answer : The oxalamide core can be synthesized via a two-step coupling reaction. First, activate the carboxylic acid (e.g., using oxalyl chloride) to form an oxalyl chloride intermediate. Next, sequentially couple the activated intermediate with the primary amine (2,4-difluorophenylamine) and the secondary amine (pyrrolidine derivative). Use polar aprotic solvents (e.g., DMF or THF) and mild bases (e.g., triethylamine) to stabilize intermediates. Purification via silica gel chromatography or recrystallization is critical to isolate the product .

Q. How can researchers confirm the structural integrity of the thiophene sulfonyl moiety?

- Methodological Answer : Employ ¹H/¹³C NMR to identify characteristic peaks for the thiophene ring (δ ~6.8–7.5 ppm for aromatic protons) and sulfonyl group (δ ~3.1–3.5 ppm for S=O adjacent protons). LC-MS (APCI+) can verify molecular weight, while HPLC (>95% purity) ensures absence of sulfonation byproducts. Compare spectral data to analogous sulfonamide compounds (e.g., thiazolyl-sulfonyl derivatives in ) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Design enzyme inhibition assays (e.g., fluorescence-based or radiometric) targeting enzymes with structural similarity to the compound’s pharmacophores (e.g., soluble epoxide hydrolase or viral entry proteins). Use positive controls like known oxalamide inhibitors (e.g., sEH inhibitors in ). For antiviral activity, follow protocols from , using pseudotyped viral particles and CD4+ cell lines .

Advanced Research Questions

Q. How can stereochemical fidelity be ensured during synthesis of the pyrrolidine-sulfonyl moiety?

- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis to control stereochemistry at the pyrrolidine ring. For example, employ L-proline derivatives as templates or use enantioselective hydrogenation. Monitor diastereomer ratios via chiral HPLC or NMR (e.g., isolated single stereoisomers with 36% yield). Consider dynamic kinetic resolution if racemization occurs during sulfonylation .

Q. What strategies resolve contradictory solubility data between computational predictions and experimental results?

- Methodological Answer : Reassess computational models (e.g., COSMO-RS or Hansen parameters) by incorporating experimental logP values and crystal packing effects (e.g., π-stacking from difluorophenyl groups). Experimentally, use co-solvents (PEG-400, cyclodextrins) or salt formation (e.g., trifluoroacetate, as in ) to enhance aqueous solubility. Validate via equilibrium solubility assays .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic profile?

- Methodological Answer : Systematically modify substituents:

- Thiophene sulfonyl group : Replace with selenophene or furan sulfonyl to alter metabolic stability (CYP450 interactions).

- Pyrrolidine methyl linker : Introduce hydrophilic groups (e.g., hydroxyl) to improve clearance rates.

Use in vitro microsomal stability assays ( ) and in vivo PK studies in rodent models. Compare to oxalamide derivatives in and for SAR trends .

Q. What analytical methods diagnose low yield in the final coupling step?

- Methodological Answer : Perform reaction monitoring via LC-MS to detect unreacted intermediates. If carbodiimide coupling (e.g., EDC/HOBt) fails, switch to uranium-based reagents (HATU) for improved efficiency. Characterize byproducts (e.g., oxazolidinones from oxalamide cyclization) via HRMS and 2D NMR . Optimize stoichiometry (e.g., 1.2:1 amine:activated acid ratio) and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.